molecular formula C28H29N3O3S2 B458790 N-(4-methylphenyl)-2-[[4-(2-methylphenyl)-3-oxo-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetamide

N-(4-methylphenyl)-2-[[4-(2-methylphenyl)-3-oxo-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetamide

Cat. No.: B458790
M. Wt: 519.7g/mol
InChI Key: VTADELKASPLQCA-UHFFFAOYSA-N
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Description

“N-(4-methylphenyl)-2-[[4-(2-methylphenyl)-3-oxo-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[74002,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetamide” is a complex organic compound that features multiple functional groups, including amides, sulfides, and aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-methylphenyl)-2-[[4-(2-methylphenyl)-3-oxo-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetamide” likely involves multiple steps, including the formation of the core tricyclic structure, introduction of the sulfanyl group, and final acetamide formation. Typical reaction conditions might include:

    Formation of the tricyclic core: This could involve cyclization reactions under acidic or basic conditions.

    Introduction of the sulfanyl group: This step might use thiol reagents under nucleophilic substitution conditions.

    Acetamide formation: This could involve acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of such a complex compound would require optimization of each synthetic step to maximize yield and purity. This might involve the use of high-throughput screening techniques, continuous flow reactors, and advanced purification methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-(4-methylphenyl)-2-[[4-(2-methylphenyl)-3-oxo-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetamide” can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the tricyclic core can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Nitro compounds, halogenated aromatics.

Scientific Research Applications

Chemistry

In chemistry, “N-(4-methylphenyl)-2-[[4-(2-methylphenyl)-3-oxo-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetamide” can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, this compound could be studied for its potential biological activity. The presence of multiple functional groups suggests that it might interact with various biological targets, making it a candidate for drug discovery research.

Medicine

In medicine, “this compound” could be investigated for its therapeutic potential. Its complex structure might allow it to modulate multiple pathways, making it a candidate for treating various diseases.

Industry

In industry, this compound could be used in the development of new materials. Its unique structural features might impart desirable properties to polymers or other materials.

Mechanism of Action

The mechanism of action of "N-(4-methylphenyl)-2-[[4-(2-methylphenyl)-

Properties

Molecular Formula

C28H29N3O3S2

Molecular Weight

519.7g/mol

IUPAC Name

N-(4-methylphenyl)-2-[[4-(2-methylphenyl)-3-oxo-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetamide

InChI

InChI=1S/C28H29N3O3S2/c1-16(2)22-13-20-23(14-34-22)36-26-25(20)27(33)31(21-8-6-5-7-18(21)4)28(30-26)35-15-24(32)29-19-11-9-17(3)10-12-19/h5-12,16,22H,13-15H2,1-4H3,(H,29,32)

InChI Key

VTADELKASPLQCA-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)COC(C4)C(C)C)C(=O)N2C5=CC=CC=C5C

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)COC(C4)C(C)C)C(=O)N2C5=CC=CC=C5C

Origin of Product

United States

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